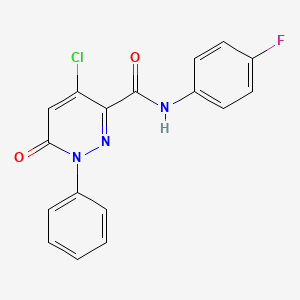
4-chloro-N-(4-fluorophenyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a pyridazine ring structure, which is a six-membered ring with two nitrogen atoms . It also contains phenyl groups (ring structures derived from benzene), and functional groups such as amide and ketone (represented by the -oxo- notation) .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or coupling . The exact method would depend on the starting materials and the specific configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely involves multiple ring structures, including a pyridazine ring and several phenyl rings . The presence of chloro, fluoro, and amide groups would also impact the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Compounds with similar structures can undergo a variety of reactions, including redox reactions, substitutions, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide and ketone groups) would impact properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Compounds structurally related to the one mentioned have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives demonstrated significant antibacterial and antifungal properties, highlighting their potential as lead compounds for the development of new antimicrobial agents (Ahsan et al., 2016).
Anti-Inflammatory and Analgesic Activities
Research into imidazolyl acetic acid derivatives has shown promising anti-inflammatory and analgesic activities. These compounds, including the one with the 4-fluorophenyl group, have been effective against carrageenan-induced rat paw edema and showed significant analgesic effects in the writhing test in albino mice, suggesting their potential for the development of new anti-inflammatory and analgesic drugs (Khalifa & Abdelbaky, 2008).
Herbicidal Activities
Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and shown to possess significant herbicidal activities. These compounds were effective in inhibiting chlorophyll and exhibited higher herbicidal activities against dicotyledonous plants, comparable to commercial bleaching herbicides, underscoring their potential in agricultural applications (Xu et al., 2008).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural characterization of pyridazine derivatives, including triazole pyridazine derivatives. These compounds have been synthesized, characterized by NMR, IR, mass spectral studies, and X-ray diffraction techniques. Theoretical density functional theory (DFT) calculations and Hirshfeld surface analysis have been used to compare theoretical and experimental results, providing insights into their molecular structures and potential applications in medicinal chemistry (Sallam et al., 2021).
Mecanismo De Acción
Target of Action
The compound, 4-chloro-N-(4-fluorophenyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide, primarily targets bacterial trans-translation . Trans-translation is a proof-reading mechanism that eliminates mRNAs lacking stop codons from translation complexes . This process is crucial for the survival and virulence of many bacterial pathogens, making it an attractive target for antibacterial drug development .
Mode of Action
This compound acts as an inhibitor of bacterial trans-translation . It blocks the process of trans-translation, thereby inhibiting subsequent cell growth in a broad spectrum of bacterial strains . By disrupting this essential cellular process, the compound exerts its antibacterial effects .
Biochemical Pathways
By inhibiting trans-translation, it may prevent the recycling of stalled ribosomes, leading to a reduction in protein synthesis and bacterial growth .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . By blocking trans-translation, it disrupts an essential cellular process in bacteria, leading to a reduction in bacterial proliferation . This makes it a potential candidate for the development of new antibacterial drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-14-10-15(23)22(13-4-2-1-3-5-13)21-16(14)17(24)20-12-8-6-11(19)7-9-12/h1-10H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEYEGFUDUETQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)
![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)
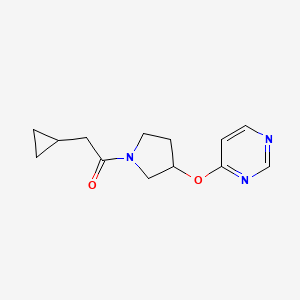
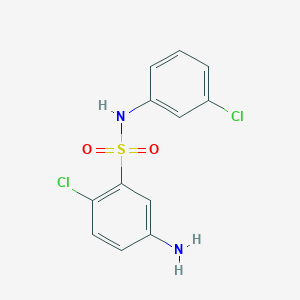
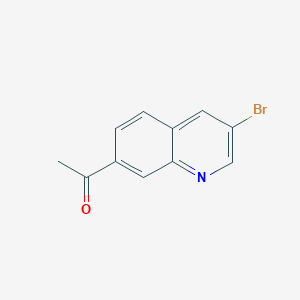
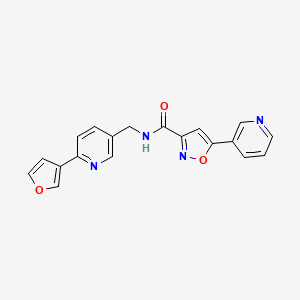

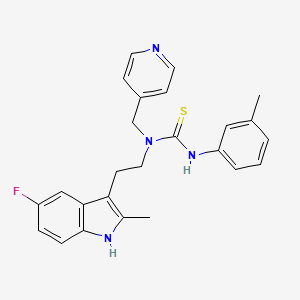

![3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2825739.png)
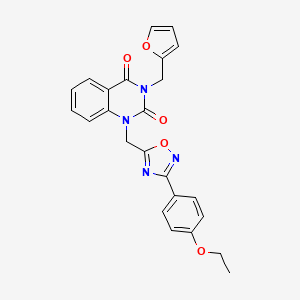
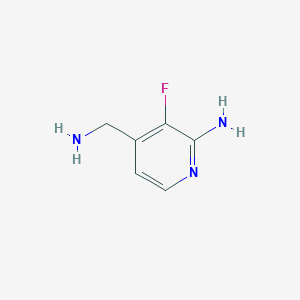
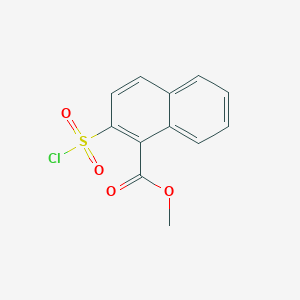
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825750.png)